molecular formula C11H16N2O2 B3072211 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine CAS No. 1016684-05-1

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Cat. No.: B3072211
CAS No.: 1016684-05-1
M. Wt: 208.26 g/mol
InChI Key: JTCZJMYRARHOGU-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS 1016684-05-1) is a high-purity chemical compound with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This pyridine derivative, which features a tetrahydro-2H-pyran-2-ylmethoxy substituent, is primarily utilized as a versatile building block and key intermediate in organic synthesis and pharmaceutical research . The tetrahydro-2H-pyran (THP) group is a common protecting group for alcohols, and its incorporation into complex molecules is a critical step in multi-step synthetic pathways. Compounds with this structural motif are of significant interest in the development of novel active pharmaceutical ingredients (APIs) and liquid crystal materials . As a supplier, we ensure the product is characterized and of reliable quality for research applications. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a component in products for human or veterinary therapeutic, diagnostic, or cosmetic use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-2-ylmethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCZJMYRARHOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine, with the chemical formula C₁₁H₁₆N₂O₂ and CAS Number 1016684-05-1, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a pyridine ring with a tetrahydropyran moiety, which may influence its biological activity.

The compound exhibits a molecular weight of approximately 196.26 g/mol and is classified as an irritant. The presence of both nitrogen and oxygen atoms in its structure suggests possible interactions with biological targets, making it a candidate for pharmacological studies .

Antileishmanial Activity

Recent studies have indicated that compounds containing tetrahydropyran structures can exhibit significant biological activity against Leishmania species, which are responsible for leishmaniasis. A related study synthesized various tetrahydropyrans and evaluated their antileishmanial properties. The findings suggested that these compounds could inhibit the growth of Leishmania donovani effectively, although specific data on this compound was not directly reported .

Cytotoxicity and Selectivity Index

In vitro cytotoxicity assays were conducted to assess the safety profile of similar compounds. The selectivity index (SI), which is calculated as the ratio of cytotoxic concentration (CC50) to the inhibitory concentration (IC50), provides insight into the therapeutic window of these compounds. For instance, compounds tested against Leishmania showed varying degrees of cytotoxicity towards mammalian cells, emphasizing the importance of optimizing structure for improved selectivity .

Table: Summary of Biological Activities

CompoundActivityIC50 (µM)CC50 (µM)Selectivity Index
Tetrahydropyran AAntileishmanial5.010020
Tetrahydropyran BAntileishmanial10.0808
This compoundTBDTBDTBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated in ongoing research efforts.

The mechanism by which tetrahydropyrans exert their biological effects appears to involve the generation of reactive oxygen species (ROS) in treated Leishmania promastigotes. This oxidative stress may contribute to the inhibition of parasite growth, although further studies are needed to elucidate the precise pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine and related pyridin-3-amine derivatives:

Compound Name Substituents Molecular Formula Key Applications/Synthesis Insights Evidence Source
2-(THP-2-ylmethoxy)pyridin-3-amine 2-THP-OCH2, 3-NH2 C11H16N2O2 Synthetic intermediate; supplier availability
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine 4-phenoxy, N-(2-alkynyloxy benzyl) C23H19N2O2 TSPO ligand synthesis via Schiff base chemistry
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine core, 2-(methylsulfonylphenyl), N-phenyl C21H18N4O2S Selective COX-2 inhibitor (IC50: 0.12 μM)
2-(tert-Butyl)pyridin-3-amine 2-tert-butyl, 3-NH2 C9H14N2 Lab reagent (95% purity)
2-(Thiophen-2-yl)pyridin-3-amine 2-thiophene, 3-NH2 C9H8N2S Unspecified (CAS: 886507-53-5)

Q & A

Q. Basic Protocol :

  • ¹H NMR : Key signals include the THP methine proton (δ 4.3–4.8 ppm, multiplet) and pyridin-3-amine NH₂ (δ 5.1–5.3 ppm, broad singlet).
  • LCMS : Monitor [M+H]⁺ ions (e.g., calculated m/z for C₁₁H₁₆N₂O₂: 224.12) to confirm molecular weight .

Advanced Troubleshooting :
If NMR shows unexpected splitting (e.g., δ 7.3–7.6 ppm doublets), consider rotameric effects from restricted THP ring rotation. Use variable-temperature NMR or DFT calculations to resolve ambiguities. For LCMS adducts (e.g., Na⁺ or K⁺), employ ion-pairing chromatography or high-resolution MS .

What strategies ensure regioselective functionalization of the pyridine ring during synthesis?

Q. Methodological Insight :

  • Directing groups : Use meta-directing substituents (e.g., -NO₂) to guide coupling reactions to the 2-position.
  • Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions.
  • Cross-coupling : Pd-mediated Suzuki reactions with boronic acids enable precise substitution, as shown for 2-(2-chlorophenyl)pyridin-3-amine (30% yield) .

Data-Driven Adjustment :
Low yields in coupling steps may stem from catalyst poisoning. Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to improve efficiency .

How can researchers mitigate by-product formation (e.g., dimers or isomers) during synthesis?

Q. Advanced Strategy :

  • By-product identification : Use preparative TLC or HPLC to isolate impurities. For example, dimerization via NH₂ coupling can occur under oxidative conditions; adding antioxidants (e.g., BHT) suppresses this .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation. Adjust stoichiometry (e.g., excess THP-methanol) to favor desired products.
  • Crystallization optimization : Ethanol/water mixtures (3:1) effectively remove hydrophobic by-products during recrystallization .

Contradiction Resolution :
If NMR reveals multiple isomers (e.g., THP chair vs. boat conformers), employ NOESY or X-ray crystallography to assign configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
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2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

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